molecular formula C5H7N3O B1384406 6-Amino-5-methyl-1,4-dihydropyrimidin-4-one CAS No. 53557-50-9

6-Amino-5-methyl-1,4-dihydropyrimidin-4-one

Cat. No. B1384406
CAS RN: 53557-50-9
M. Wt: 125.13 g/mol
InChI Key: USUKYQBTLDFRBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” involves a three-component Biginelli reaction . This reaction involves the combination of an aldehyde, a β-ketoester, and urea . The reaction was carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .


Molecular Structure Analysis

The molecular structure of “6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” is represented by the InChI code 1S/C5H7N3O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H3,6,7,8,9) . The molecular weight of this compound is 125.13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” include a melting point of 240-242°C . It is a powder at room temperature .

Scientific Research Applications

Application Summary

“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the synthesis of antiviral agents . Specifically, it has been used in the creation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .

Results or Outcomes

In the tests conducted, one of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L. It also had the highest selectivity index (SI) value of 17.1 against the CoxB3 virus .

Green Synthesis of Dihydropyrimidinone Analogs

Application Summary

“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the green synthesis of new dihydropyrimidinone analogs . This process is efficient, cost-effective, and recyclable .

Methods of Application

The methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .

Results or Outcomes

All the derivatives were subjected to cytotoxicity screening against a panel of four different human cancer cell lines viz. colon (Colo-205), prostate (PC-3), leukemia (THP-1) and lung (A549) to check their effect on percentage growth . Of the synthesized analogs, 16a showed the best activity with IC50 of 7.1 ± 0.8, 13.1 ± 1.4, 13.8 ± 0.9 and 14.7 ± 1.1 μM against lung (A549), leukemia (THP-1), prostate (PC-3) and colon (Colo-205) cancer lines, respectively .

Synthesis of Antiviral Agents

Application Summary

“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the synthesis of novel antiviral agents . Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

Results or Outcomes

The synthesized compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin . Further modification of these amines could potentially lead to more effective antiviral therapeutics .

Template for Silver Nanofibers or Silver Nanosheets

Application Summary

“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the creation of silver nanofibers or silver nanosheets . The UPy-Asp aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH .

Results or Outcomes

The synthesized nanomaterials can be used as templates for silver nanofibers or silver nanosheets .

Synthesis of Pyrano[2,3-c]pyrazoles

Application Summary

“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles .

Methods of Application

The methodology involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile and hydrazine hydrate at 80 °C under solvent-free conditions .

Results or Outcomes

Corrosion Inhibition

Application Summary

“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used as a corrosion inhibitor .

Results or Outcomes

The synthesized compounds showed inhibitory activity against corrosion .

Safety And Hazards

The safety information for “6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUKYQBTLDFRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-methyl-1,4-dihydropyrimidin-4-one

CAS RN

53557-50-9
Record name 6-amino-5-methyl-1,4-dihydropyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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